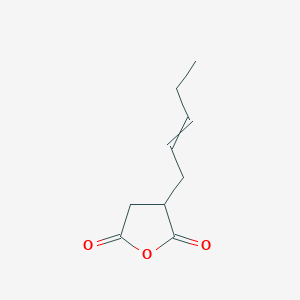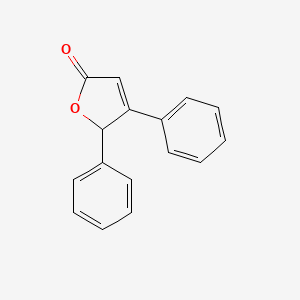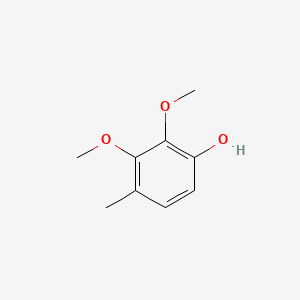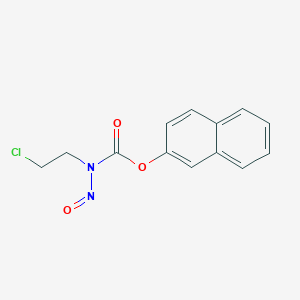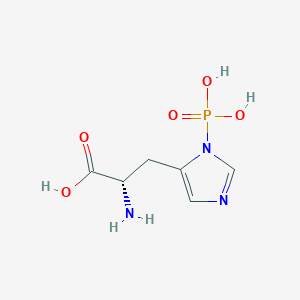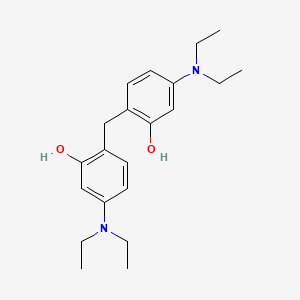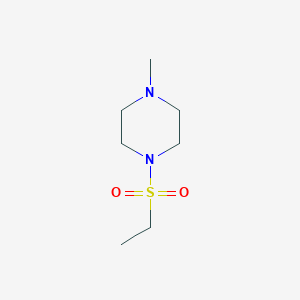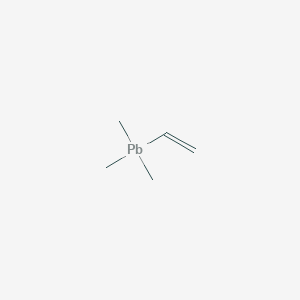![molecular formula C8H4Cl4S B14728747 Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- CAS No. 13169-42-1](/img/structure/B14728747.png)
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The compound is characterized by the presence of four chlorine atoms at the 1 and 3 positions, making it a tetrachlorinated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Stille coupling reaction using 1,1’-diaryl-3,3’-distannyl-4,4’-BBT or 1,1’,3,3’-tetrastannyl-4,4’-BBT with an aryl halide has been reported as an effective method . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of chlorine atoms and the thiophene ring structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield partially or fully dechlorinated products .
Scientific Research Applications
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, influencing the electronic properties of the molecules it interacts with. This can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without the fused benzene ring and chlorine atoms.
Benzo[b]thiophene: Similar structure but with different substitution patterns.
Benzo[c]thiophene, 1,1-dioxide: An oxidized derivative with different electronic properties.
Uniqueness
Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro- is unique due to its tetrachlorinated structure, which imparts distinct chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific redox characteristics and stability .
Properties
CAS No. |
13169-42-1 |
|---|---|
Molecular Formula |
C8H4Cl4S |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-2-benzothiophene |
InChI |
InChI=1S/C8H4Cl4S/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
InChI Key |
WHFXPMCWVCLWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(SC2(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)

